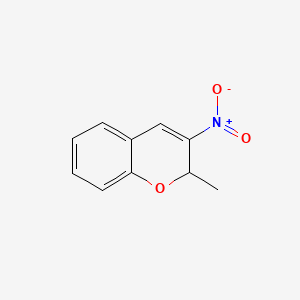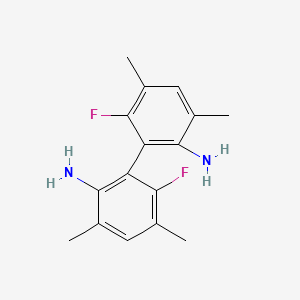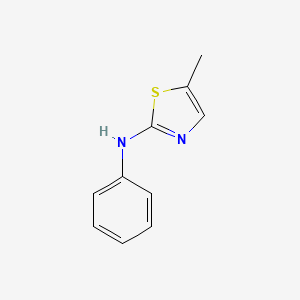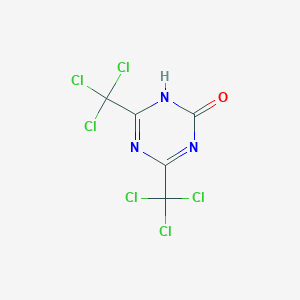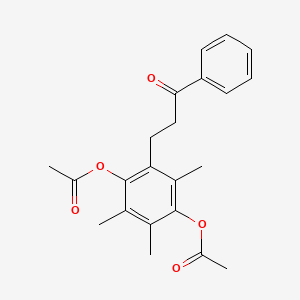
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate is an organic compound that belongs to the class of aromatic esters
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate typically involves multi-step organic reactions. One possible route includes:
Friedel-Crafts Acylation:
Esterification: The formation of the diacetate ester by reacting the intermediate with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially converting the phenylpropyl ketone to a carboxylic acid.
Reduction: Reduction reactions may reduce the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the ester groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may vary, but common reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate may have applications in:
Chemistry: As an intermediate in organic synthesis or as a reagent in various chemical reactions.
Biology: Potential use in biochemical assays or as a probe in molecular biology studies.
Medicine: Investigated for potential pharmacological properties or as a precursor in drug synthesis.
Industry: Used in the manufacture of specialty chemicals, polymers, or as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance:
In biological systems: It may interact with specific enzymes or receptors, influencing biochemical pathways.
In chemical reactions: It may act as a catalyst or reactant, facilitating the formation of desired products through specific reaction mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5-Trimethyl-1,4-phenylene diacetate: Lacks the phenylpropyl ketone group.
2,3,5-Trimethyl-6-(3-hydroxy-3-phenylpropyl)-1,4-phenylene diacetate: Contains a hydroxyl group instead of a ketone.
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene dibenzoate: Contains benzoate esters instead of acetate esters.
Uniqueness
2,3,5-Trimethyl-6-(3-oxo-3-phenylpropyl)-1,4-phenylene diacetate is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
53713-21-6 |
|---|---|
Molekularformel |
C22H24O5 |
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
[4-acetyloxy-2,3,6-trimethyl-5-(3-oxo-3-phenylpropyl)phenyl] acetate |
InChI |
InChI=1S/C22H24O5/c1-13-14(2)22(27-17(5)24)19(15(3)21(13)26-16(4)23)11-12-20(25)18-9-7-6-8-10-18/h6-10H,11-12H2,1-5H3 |
InChI-Schlüssel |
BOTFSFNYFDFUCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C(=C1OC(=O)C)C)CCC(=O)C2=CC=CC=C2)OC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



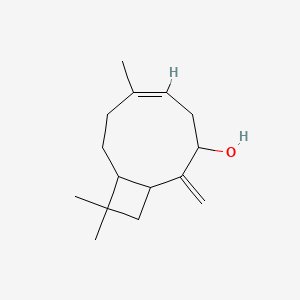
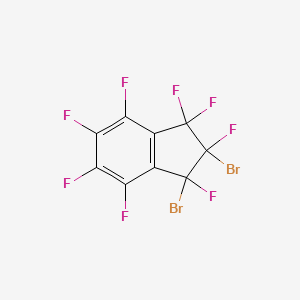

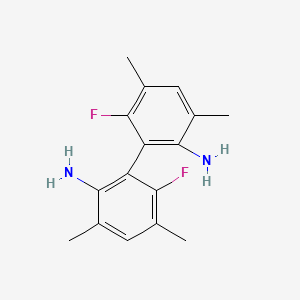

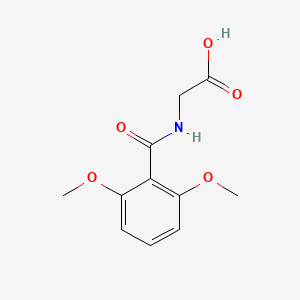
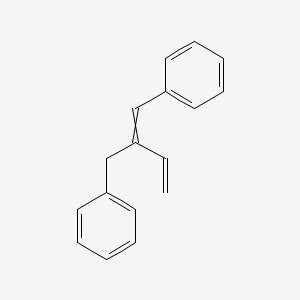
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
